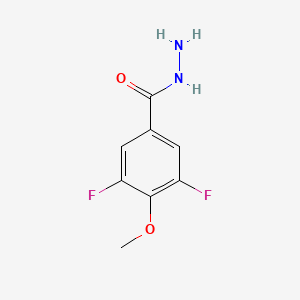
3,5-Difluoro-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-methoxybenzohydrazide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methoxybenzohydrazide typically involves the reaction of 3,5-difluoro-4-methoxybenzoic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3,5-Difluoro-4-methoxybenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or other reduced products.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of azides or other oxidized derivatives.
Reduction: Formation of hydrazines or other reduced products.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
Chemistry: 3,5-Difluoro-4-methoxybenzohydrazide is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties. It can be used as a lead compound in the development of new antimicrobial agents.
Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. They may serve as candidates for drug development targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties. It may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methoxybenzohydrazide depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
- 3,5-Difluoro-4-hydroxybenzohydrazide
- 3,5-Difluoro-4-methylbenzohydrazide
- 3,5-Difluoro-4-chlorobenzohydrazide
Comparison: 3,5-Difluoro-4-methoxybenzohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents (e.g., hydroxy, methyl, chloro), the methoxy group can enhance the compound’s solubility and stability. Additionally, the fluorine atoms contribute to the compound’s electron-withdrawing properties, affecting its overall reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H8F2N2O2 |
|---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
3,5-difluoro-4-methoxybenzohydrazide |
InChI |
InChI=1S/C8H8F2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) |
InChI Key |
PUTNUZTZKZVKDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


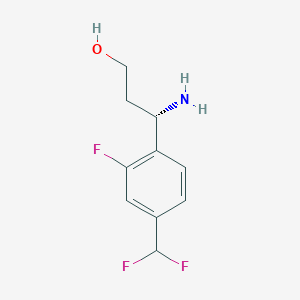

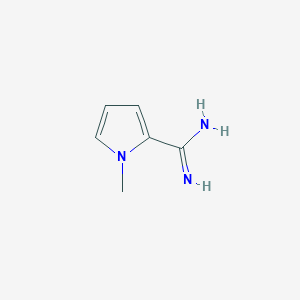

![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione](/img/structure/B13125928.png)
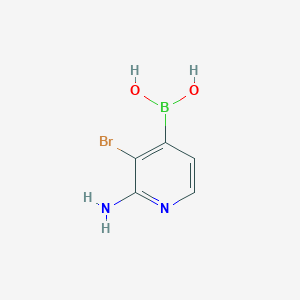


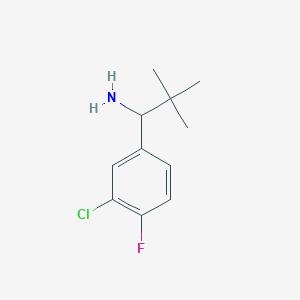
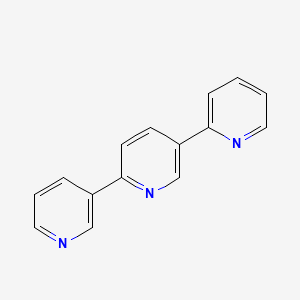
![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)
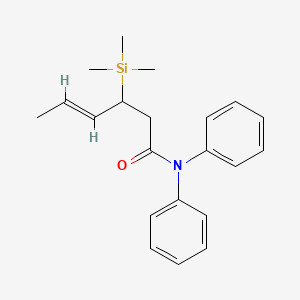
![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)

